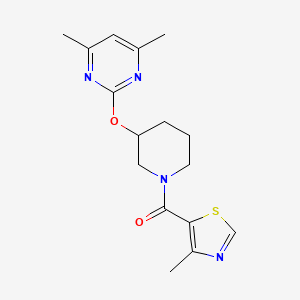
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
The exact mass of the compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Applications
Pyrimidine derivatives, such as the one , have been shown to possess antibacterial properties. The compound’s structure allows it to interact with bacterial cell components, potentially inhibiting growth or killing the bacteria outright. This makes it a candidate for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .
Antifungal Activity
Similar to their antibacterial properties, pyrimidine derivatives can also exhibit antifungal activity. This is particularly important for the treatment of fungal infections, which are often difficult to manage and can be life-threatening, especially in immunocompromised individuals .
Antiparasitic Potential
The structural complexity of pyrimidine derivatives lends them the potential for antiparasitic activity. This could lead to new treatments for parasitic infections, which are a major health concern in many parts of the world .
Anti-inflammatory Uses
Pyrimidine compounds have been reported to show anti-inflammatory effects. This application is significant given the wide range of diseases and conditions where inflammation is a key factor, including autoimmune diseases, allergies, and cancer .
Antiviral Research
Pyrimidine derivatives have shown promise in antiviral research. Given the ongoing threat of viral epidemics and pandemics, compounds like (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone could be valuable in the development of new antiviral drugs .
Antioxidant Properties
The compound’s structure suggests it could have antioxidant properties, which are beneficial in combating oxidative stress in the body. Oxidative stress is implicated in various chronic diseases, including neurodegenerative disorders and cancer .
Herbicide Development
Pyrimidine derivatives have been utilized in the development of herbicides. Their ability to interfere with plant growth can be harnessed to control weeds and other unwanted vegetation in agricultural settings .
特性
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10-7-11(2)19-16(18-10)22-13-5-4-6-20(8-13)15(21)14-12(3)17-9-23-14/h7,9,13H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXFNSRJAMTTPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=C(N=CS3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2361634.png)
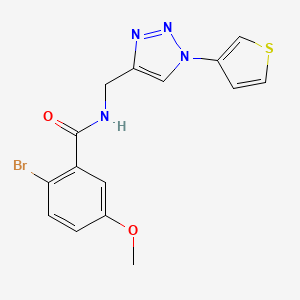
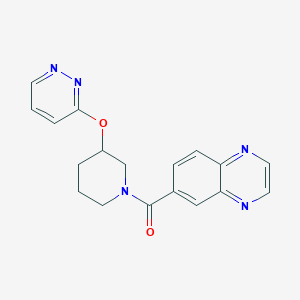
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2361638.png)
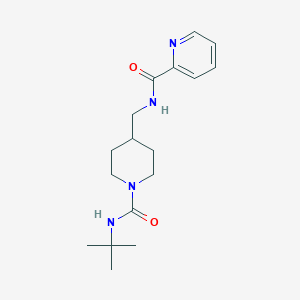

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2361643.png)
![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B2361645.png)
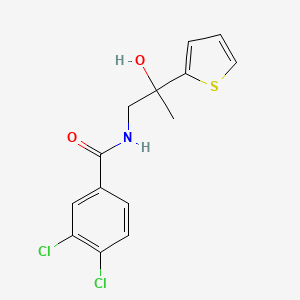
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2361649.png)

![Methyl 1-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperidine-4-carboxylate](/img/structure/B2361651.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-butylphenyl)amino)formamide](/img/structure/B2361652.png)
![6-Methyl-5-prop-2-enoyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2361656.png)